2-(3-Methoxybenzoyl)benzoic acid

Catalog No.
S8250372
CAS No.
2159-36-6
M.F
C15H12O4
M. Wt
256.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methoxybenzoyl)benzoic acid

CAS Number

2159-36-6

Product Name

2-(3-Methoxybenzoyl)benzoic acid

IUPAC Name

2-(3-methoxybenzoyl)benzoic acid

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

InChI

InChI=1S/C15H12O4/c1-19-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15(17)18/h2-9H,1H3,(H,17,18)

InChI Key

HYIUJFPCYPAQBT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2C(=O)O

2-(3-Methoxybenzoyl)benzoic acid is an organic compound characterized by its unique structure, which includes a methoxy group and a benzoic acid moiety. This compound belongs to the class of aromatic carboxylic acids and is noted for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group, which alters the compound's properties and reactivity. Common reagents for this process include potassium permanganate and chromium trioxide.
  • Reduction: This compound can be reduced to yield corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The amino group in related compounds can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents under appropriate conditions.

Major Products Formed

  • Oxidation: Hydroxylated derivatives.
  • Reduction: Amines or alcohols.
  • Substitution: Substituted benzoic acid derivatives.

The biological activity of 2-(3-Methoxybenzoyl)benzoic acid has been explored primarily in the context of its potential therapeutic effects. It has been investigated for:

  • Anti-inflammatory Properties: The compound shows promise in reducing inflammation, which could be beneficial for various inflammatory diseases.
  • Analgesic Effects: Its analgesic properties suggest potential use in pain management therapies.
  • Antifibrinolytic Activity: Research indicates that this compound may inhibit fibrinolysis, which could have implications for treating bleeding disorders.

The synthesis of 2-(3-Methoxybenzoyl)benzoic acid typically involves a multi-step process:

  • Formation of the Benzoyl Group: The reaction between 3-methoxybenzoic acid and 2-aminobenzoic acid is commonly employed. This reaction is facilitated by coupling agents such as dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine to promote the formation of an amide bond.
  • Purification: Post-reaction, purification methods such as recrystallization or chromatography are used to isolate the desired product with high purity.

Studies involving 2-(3-Methoxybenzoyl)benzoic acid focus on its interactions with biological systems, particularly regarding its mechanism of action against specific biological targets. While detailed mechanisms are not extensively documented, it is known to interact with enzymes involved in inflammatory pathways. Further research is warranted to elucidate its full pharmacological profile and potential therapeutic targets.

Similar Compounds

  • 2-Amino-3-methoxybenzoic acid
    • Lacks the benzoyl group but shares a similar structural framework.
  • 3-Methoxyanthranilic acid
    • Contains similar functional groups but differs in structural arrangement.

Uniqueness

The uniqueness of 2-(3-Methoxybenzoyl)benzoic acid lies in its combination of both methoxybenzoyl and amino groups, which provide distinct chemical and biological properties not found in the similar compounds listed above. This structural configuration enhances its reactivity and potential applications in medicinal chemistry, setting it apart from its analogs.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

256.07355886 g/mol

Monoisotopic Mass

256.07355886 g/mol

Heavy Atom Count

19

Dates

Last modified: 02-18-2024

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